molecular formula C6H14ClNO B1282929 1-Amino-4-methylpentan-2-one hydrochloride CAS No. 21419-26-1

1-Amino-4-methylpentan-2-one hydrochloride

Cat. No. B1282929
CAS RN: 21419-26-1
M. Wt: 151.63 g/mol
InChI Key: YYGUNRXKNGMYJH-UHFFFAOYSA-N
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Description

1-Amino-4-methylpentan-2-one hydrochloride is a chemical compound with the CAS Number: 21419-26-1 . It has a molecular weight of 151.64 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 1-Amino-4-methylpentan-2-one hydrochloride is 1S/C6H13NO.ClH/c1-5(2)3-6(8)4-7;/h5H,3-4,7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Amino-4-methylpentan-2-one hydrochloride is a solid compound . It has a molecular weight of 151.64 .

Scientific Research Applications

Pharmaceutical Research

This compound is valuable in pharmaceutical research for the development of new drugs. It can act as a building block for the synthesis of potential therapeutic agents, especially in the realm of central nervous system disorders where amine functionalities are often critical .

Agrochemical Synthesis

In the agrochemical industry, it can be used to create pesticides and herbicides. The amine group in the molecule can be modified to produce compounds that interact with specific biological targets in pests .

Organic Synthesis

As an intermediate in organic synthesis, 1-Amino-4-methylpentan-2-one hydrochloride is instrumental in the preparation of more complex organic molecules. Its reactivity allows for various transformations, which are essential in synthesizing new organic compounds .

Biochemistry

In biochemistry, it can be employed in enzyme studies. The compound can be used to investigate enzyme-substrate interactions, particularly with enzymes that recognize the ketone functional group .

Catalysis

This chemical serves as a ligand in catalysis. It can form complexes with transition metals, which are then used as catalysts in a variety of chemical reactions, including polymerization and hydrogenation processes .

Flavor and Fragrance Industry

Lastly, in the flavor and fragrance industry, the compound’s structure can be modified to produce new scents and tastes. Its methyl and ketone groups are functional moieties that can be altered to change olfactory properties .

properties

IUPAC Name

1-amino-4-methylpentan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)3-6(8)4-7;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGUNRXKNGMYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547106
Record name 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-methylpentan-2-one hydrochloride

CAS RN

21419-26-1
Record name 2-Pentanone, 1-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21419-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4-methylpentan-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Slurry 2-(4-methyl-2-oxo-pentyl)-isoindole-1,3-dione (2.8 g, 11.4 mmol) in concentrated HCl (18 mL), glacial acetic acid (16 mL) and water (13 mL). Stir the mixture at reflux for 16 h. Cool to room temperature and pour the solution onto ice (25 mL). Filter off the solids, wash the filtrate with cold water (20 mL) and concentrate in vacuo to a solid. Recrystallize the solid in ethanol (15 mL) and diethyl ether (50 mL). Decant off the solvent and dry the white paste under reduced pressure to obtain the desired intermediate as a white solid (1.4 g, 81%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Four

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